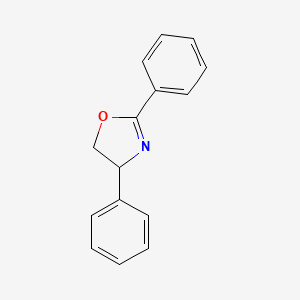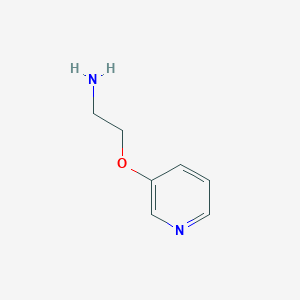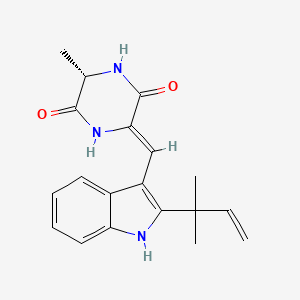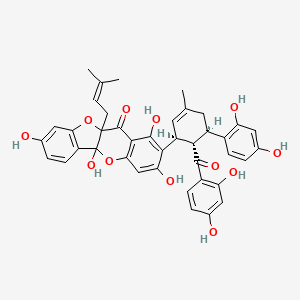
(4S)-4,5-Dihydro-2,4-diphenyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4,5-Dihydro-2,4-diphenyloxazole (4S-DPDO) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of oxazole, a five-membered heterocyclic ring with an oxygen atom at the center. The chemical structure of 4S-DPDO is composed of two phenyl rings, with a dihydro group attached to the 4th and 5th positions of the oxazole ring. 4S-DPDO has been used as a starting material in the synthesis of various pharmaceuticals and other compounds, and has been studied for its biological and physiological effects.
Wissenschaftliche Forschungsanwendungen
Scintillation Efficiency
- 4-functionalised-2,5-diphenyloxazoles, a related group, have been synthesized and assessed for scintillation in the presence of ionizing radiation. Their efficiency was compared to 2,5-diphenyloxazole, a common scintillant molecule (Clapham, Richards, Wood, & Sutherland, 1997).
Structural and Solution Studies
- The structures of complexes involving derivatives of (4S)-4,5-dihydro-2,4-diphenyloxazole have been explored through X-ray crystallography and 2D-NMR spectroscopy (Baltzer, Macko, Schaffner, & Zehnder, 1996).
Fluorescent Molecular Probes
- Certain 2,5-Diphenyloxazoles, with modifications at specific positions, have been developed as fluorescent solvatochromic dyes, exhibiting strong solvent-dependent fluorescence. These compounds are used in ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Corrosion Inhibition
- 4H-triazole derivatives, including some related to this compound, have been examined for their effectiveness in preventing corrosion and dissolution of mild steel in hydrochloric acid solution (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Absolute Configuration Determination
- The absolute configuration of a compound similar to this compound, namely (+)-(4,5-dihydro-2,5-diphenyloxazol-4-yl)methanol, was confirmed through intermolecular hydrogen bonding leading to molecular chains (Gzella & Rozwadowska, 2000).
Eigenschaften
IUPAC Name |
2,4-diphenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQJMAHDNUWGFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![pentasodium;2-[[[2-[(5E)-5-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]imino]-6-oxo-3-sulfonatocyclohexa-1,3-dien-1-yl]hydrazinyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate](/img/structure/B1244196.png)




![N-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B1244201.png)

![N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide](/img/structure/B1244208.png)
![N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide](/img/structure/B1244210.png)


